

biological activity of compounds derived from 4-Bromo-N1-ethylbenzene-1,2-diamine

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Compound of Interest

4-Bromo-N1-ethylbenzene-1,2diamine

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Comparative Biological Activities of Bromo-Substituted Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various classes of bromo-substituted heterocyclic compounds. The data presented is compiled from recent studies and is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery. While the initial focus was on derivatives of **4-Bromo-N1-ethylbenzene-1,2-diamine**, the scope has been broadened to include other bromo-substituted compounds for which significant biological data is available.

Anticancer Activity of Bromo-Substituted Triazoles

A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity against a panel of 58 NCI cancer cell lines. The results indicate that some of these compounds exhibit significant growth inhibition against various cancer cell lines.

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs



Compound	Substitution on N-aryl ring	Mean Growth Percent (GP)	Most Sensitive Cell Line	Percent Growth Inhibition (PGI) of Most Sensitive Cell Line
4e	2-chloro	-	SNB-75 (CNS Cancer)	41.25%
4i	2,6-dimethyl	Most promising	SNB-75 (CNS Cancer)	38.94%
4i	2,6-dimethyl	UO-31 (Renal Cancer)	30.14%	
4i	2,6-dimethyl	CCRF-CEM (Leukemia)	26.92%	
4i	2,6-dimethyl	EKVX (Non- Small Cell Lung Cancer)	26.61%	_
4i	2,6-dimethyl	OVCAR-5 (Ovarian Cancer)	23.12%	_

Data sourced from a study on the synthesis and anticancer activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. The compounds were tested at a concentration of 10^{-5} M.[1]

Antimicrobial Activity of Bromo-Substituted Flavonoids and Pyrazine Carboxamides

Bromo-substituted flavonoids and pyrazine carboxamides have demonstrated notable antimicrobial properties against a range of pathogenic bacteria.

Table 2: Antimicrobial Activity of Bromo-Substituted Flavonoids



Compound	Class	Pathogen	Activity
5'-bromo-2'-hydroxy- 3'-nitrochalcone	Chalcone	E. coli	Better inhibitory effect than its chloro-analog
6-bromo-8- nitroflavone	Flavone	Various pathogenic bacteria	Inhibited growth at both 0.05% and 0.1% concentrations
Brominated chalcone	Chalcone	S. aureus	Induced significant membrane permeabilization

Data compiled from studies on the antimicrobial properties of flavonoid derivatives.[2][3]

Table 3: Antibacterial Activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR S. Typhi

Compound	Substitution	Zone of Inhibition (mm)	MIC (mg/mL)	MBC (mg/mL)
5a	-	-	50	100
5b	-	-	25	50
5c	-	-	12.5	25
5d	-	17	6.25	12.5

Data from a study on the synthesis and antibacterial activities of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[4]

Enzyme Inhibition by Bromo-Substituted Compounds

Certain bromo-substituted compounds have been investigated for their potential as enzyme inhibitors.



Table 4: Alkaline Phosphatase Inhibitory Activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

Compound	IC ₅₀ (μΜ)
5d	1.469 ± 0.02

This compound was identified as the most potent in the tested series.[4]

Experimental Protocols MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2][3][5][6]
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.[7][8]
- Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with 0.1 N HCl, to dissolve the formazan crystals.[2][3]
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570
 nm using a microplate reader. The absorbance is directly proportional to the number of viable
 cells.[5][7]

Agar Well Diffusion Method for Antibacterial Activity

This method is used to determine the antimicrobial susceptibility of bacteria to the test compounds.

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.



- Plate Inoculation: Spread the bacterial inoculum evenly over the surface of an agar plate.[4]
 [9]
- Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[4][9]
- Compound Addition: Add a specific volume of the test compound solution to each well.[4][9]
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well
 where bacterial growth is inhibited. The size of the zone indicates the antimicrobial potency
 of the compound.[4]

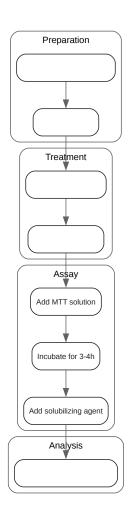
In Vitro Tubulin Polymerization Inhibition Assay

This assay determines if a compound interferes with the formation of microtubules.

- Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP,
 and a fluorescence reporter in a suitable buffer.
- Compound Incubation: Incubate the test compound in a 96-well plate at 37°C.
- Initiation of Polymerization: Add the tubulin reaction mix to the wells to initiate polymerization.
- Fluorescence Monitoring: Measure the increase in fluorescence over time using a microplate reader. The incorporation of the fluorescent reporter into the polymerizing microtubules results in an increased signal. Inhibition of polymerization is observed as a decrease in the rate and extent of fluorescence increase.

Visualizations

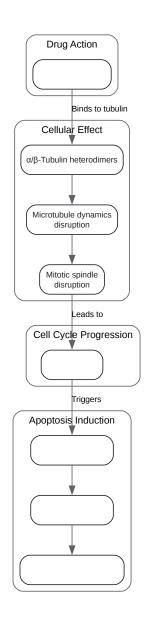




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Caption: Experimental workflow for the MTT assay to determine compound cytotoxicity.





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Caption: Signaling pathway of apoptosis induction by tubulin inhibitors.

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